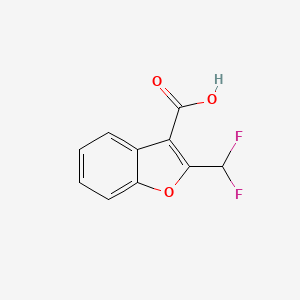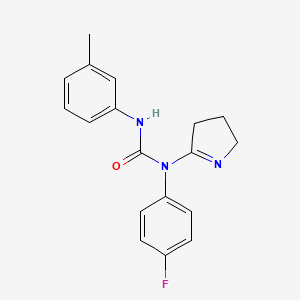![molecular formula C15H17FN8 B2655728 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380176-63-4](/img/structure/B2655728.png)
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining fluoropyrimidine, triazolopyridazine, and diazepane moieties, which contribute to its diverse chemical properties and biological activities.
準備方法
The synthesis of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, starting with the preparation of the individual heterocyclic components. The fluoropyrimidine moiety can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents. The triazolopyridazine component is typically prepared via cyclization reactions of appropriate precursors under acidic or basic conditions. The final step involves the coupling of these heterocyclic units with the diazepane ring, often using palladium-catalyzed cross-coupling reactions .
化学反応の分析
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures
科学的研究の応用
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with molecular targets such as protein kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial infections, and modulation of enzyme activity .
類似化合物との比較
Similar compounds to 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activity and potential as an anticancer agent.
Triazolo[1,5-a]pyridine: Used in the development of materials with unique electronic properties.
The uniqueness of this compound lies in its combination of fluoropyrimidine, triazolopyridazine, and diazepane moieties, which confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN8/c1-11-19-20-13-3-4-14(21-24(11)13)22-5-2-6-23(8-7-22)15-12(16)9-17-10-18-15/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTWAEAHYQFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)
![1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655656.png)

![3-amino-N-(2,5-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655660.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)


![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)

